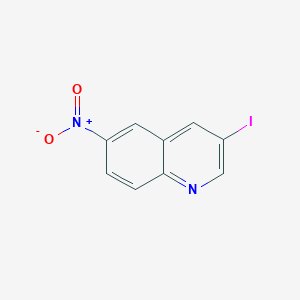

3-Iodo-6-nitroquinoline

Beschreibung

The Quinoline (B57606) Moiety as a Privileged Scaffold in Heterocyclic Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. tandfonline.comnih.govrsc.org Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of such a scaffold. tandfonline.comeurekaselect.com Its structural rigidity, combined with the synthetic versatility that allows for the introduction of various functional groups at multiple positions, has made it a recurring motif in a wide array of pharmacologically active compounds. eurekaselect.comorientjchem.org

The quinoline core is present in numerous approved drugs and compounds currently under clinical investigation for a range of conditions, most notably in the realm of anticancer and antimalarial therapies. tandfonline.comeurekaselect.com The ability to readily modify the quinoline nucleus allows researchers to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their interaction with specific biological targets. orientjchem.org This inherent "druggability" and the existence of well-established synthetic pathways solidify the status of quinoline as a privileged structure in modern medicinal chemistry. tandfonline.com

Evolution of Research on Halogenated and Nitro-Substituted Quinoline Derivatives

The strategic placement of halogen atoms and nitro groups onto the quinoline scaffold has been a long-standing and fruitful area of chemical research. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can dramatically alter its biological activity. orientjchem.org

Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, can enhance a compound's ability to cross cell membranes and can introduce new binding interactions, such as halogen bonding, with biological targets. orientjchem.org For instance, the presence of a halogen atom has been shown to improve the anticancer and antimalarial activity of certain quinoline derivatives. orientjchem.org

The nitro group, a strong electron-withdrawing group, profoundly modifies the electronic landscape of the quinoline ring. This can make the molecule susceptible to specific biochemical reactions, such as bioreduction under hypoxic (low oxygen) conditions, a characteristic of many solid tumors. researchgate.net This property has led to the investigation of nitroquinolines as hypoxia-selective probes and potential anticancer agents. researchgate.net Research has shown that the position of the nitro group is critical, and its reduction can lead to the formation of reactive species that can exert cytotoxic effects. The combination of both halogen and nitro substituents on the quinoline ring, as seen in compounds like 4-Chloro-7-iodo-3-nitroquinoline and various polyhalogenated nitroquinolines, creates complex molecules with potential for diverse and potent biological activities. beilstein-journals.org

Rationale for Focused Academic Inquiry into 3-Iodo-6-nitroquinoline

The specific compound, this compound, is a subject of focused academic inquiry due to the unique combination of its substituents and their specific placement on the quinoline core. The iodine atom at the 3-position and the nitro group at the 6-position create a molecule with distinct chemical reactivity and potential for specific applications.

The C-I bond at the 3-position is relatively weak compared to other carbon-halogen bonds, making the iodine atom a good leaving group in nucleophilic substitution reactions. This facilitates the synthesis of a wide range of other 3-substituted quinoline derivatives. researchgate.net Furthermore, the iodine atom itself can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The 3-position is also a site of interest as substitutions here have been shown to be more active against certain cancer cell lines compared to substitutions at other positions. orientjchem.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1802820-05-8 | |

| Molecular Formula | C₉H₅IN₂O₂ | |

| Molecular Weight | 300.06 g/mol | |

| Melting Point | 120-121 °C | amazonaws.com |

Overview of Current Research Trends Pertaining to this compound and Analogues

Current research involving this compound and its analogues is primarily centered on synthetic methodology and the exploration of their potential as biologically active agents.

A significant trend is the development of efficient and regioselective methods for the synthesis of 3-iodoquinolines. rsc.orgamazonaws.com Metal-free C-H functionalization reactions, for example, offer a direct and atom-economical route to introduce iodine at the C3 position of the quinoline ring system, including on nitro-substituted precursors like 6-nitroquinoline (B147349). rsc.org These synthetic advancements are crucial as they provide access to a library of compounds for further investigation.

In the context of medicinal chemistry, research is exploring the structure-activity relationships of halogenated and nitro-substituted quinolines. researchgate.netacs.org Studies on analogues reveal that the specific pattern of substitution is critical for biological activity. For example, the introduction of a bromine atom at the 6-position of an 8-nitroquinolinone scaffold was found to be crucial for high antitrypanosomal activity. acs.org While direct biological data on this compound is limited in the public domain, the known activities of related compounds suggest its potential as a precursor for developing novel therapeutic agents. For instance, other iodo-substituted quinolines have shown enhanced antibacterial properties, and nitroquinolines are being explored for their anticancer potential. researchgate.netarabjchem.org

Furthermore, the unique electronic properties imparted by the iodo and nitro groups make these compounds interesting for materials science applications, although this area is less explored than their medicinal chemistry potential. The ability of the nitro group to be reduced to a fluorescent amino group also positions these compounds as potential tools in chemical biology for probing cellular environments. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYQWISZDVXBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 6 Nitroquinoline

Direct Functionalization and Regioselective Synthesis

The most prevalent and well-documented methods for preparing 3-iodo-6-nitroquinoline involve the modification of a quinoline (B57606) molecule that already contains either the nitro group or the iodine atom. This approach leverages the directing effects of the existing substituents to control the position of the incoming group.

Regioselective C3-Iodination of 6-Nitroquinoline (B147349)

The direct iodination of 6-nitroquinoline at the C3 position is an effective and high-yielding strategy. The presence of the electron-withdrawing nitro group at the 6-position deactivates the benzene (B151609) ring, favoring functionalization on the pyridine (B92270) ring. Research has established that the C3 position of the quinoline nucleus is susceptible to radical attack, a feature exploited in modern iodination protocols. researchgate.net

Protocols using molecular iodine (I₂) have been developed for the regioselective C3-iodination of a variety of quinoline derivatives. Current time information in Bangalore, IN. These methods are advantageous due to the availability and low cost of molecular iodine. The reaction typically requires an oxidant to generate the active iodinating species and proceeds under metal-free conditions, which simplifies purification and reduces environmental impact. researchgate.netCurrent time information in Bangalore, IN. The mechanism is believed to involve a radical intermediate, which preferentially attacks the electron-rich C3 position of the quinoline ring. researchgate.net

To facilitate the C-H functionalization with molecular iodine, an oxidant is crucial. Tert-butyl hydroperoxide (TBHP) has been identified as a highly effective oxidant for this transformation. researchgate.netrsc.org In this process, 6-nitroquinoline is treated with molecular iodine in the presence of TBHP, leading to the selective formation of this compound. One study reported achieving a 91% yield of the desired product from 6-nitroquinoline using this method. rsc.org Another study documented the same transformation with a yield of 69% under slightly different conditions. wikipedia.org This direct C-H iodination is operationally simple and demonstrates good tolerance for the nitro functional group. researchgate.netrsc.org

Table 1: Comparison of C3-Iodination of 6-Nitroquinoline

| Starting Material | Reagents | Solvent | Temperature & Time | Yield | Reference |

| 6-Nitroquinoline | I₂, TBHP | Not specified | Not specified | 91% | rsc.org |

| 6-Nitroquinoline | I₂, TBHP | DCE | 120 °C, 24 h | 69% | wikipedia.org |

Molecular Iodine-Mediated Protocols for Quinolines

Nitration Strategies for Iodoquinoline Precursors

An alternative synthetic sequence involves introducing the nitro group onto a 3-iodoquinoline (B1589721) precursor. However, this route is more complex due to the directing effects of the substituents. Electrophilic nitration of quinoline itself with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitro- and 8-nitroquinolines. pjsir.orguop.edu.pk Achieving nitration at the 6-position when an iodo group is present at C3 is not a straightforward or commonly reported procedure. The directing influence of the C3-iodo substituent does not strongly favor electrophilic attack at the C6-position.

Some strategies for achieving regioselective nitration involve the use of quinoline N-oxides, which can direct electrophilic attack to specific positions. smolecule.com For instance, N-oxide intermediates can be used to facilitate nitration at the C3 position, but this is not applicable for targeting the C6 position. smolecule.com Therefore, the nitration of 3-iodoquinoline to selectively produce this compound is a less viable synthetic strategy compared to the iodination of 6-nitroquinoline.

Sequential Introduction of Halogen and Nitro Groups onto the Quinoline Core

Based on the available methodologies, the most logical and efficient sequence for synthesizing this compound is a two-step process starting from quinoline.

Nitration: First, quinoline is nitrated to form 6-nitroquinoline. This is a standard reaction, though it often produces a mixture of isomers that require separation.

Iodination: The resulting 6-nitroquinoline is then subjected to regioselective C-H iodination at the C3 position using molecular iodine and an oxidant like TBHP, as detailed in section 2.1.1. rsc.orgwikipedia.org

This sequence is highly effective because the initial nitro group at C6 deactivates the benzene portion of the molecule, allowing the subsequent iodination to occur with high selectivity at the C3 position of the pyridine ring. The reverse sequence—iodination followed by nitration—is synthetically challenging due to poor regioselectivity in the nitration step.

De Novo Synthesis of the this compound Ring System

De novo synthesis, which involves constructing the heterocyclic ring system from acyclic precursors, offers an alternative to modifying a pre-formed quinoline ring. Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. academie-sciences.friipseries.org In principle, these could be adapted to produce this compound by using appropriately substituted starting materials.

For example, a Friedländer synthesis could theoretically be employed. wikipedia.org This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. iipseries.org To obtain this compound, one could hypothesize the reaction between 2-amino-5-nitrobenzaldehyde (B1606718) and an iodo-substituted ketone like iodoacetone. However, specific examples of this transformation to produce the target compound are not readily found in the literature.

Similarly, the Skraup synthesis , which reacts an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, could be considered. wikipedia.org A plausible route might involve using 4-nitroaniline (B120555) as the starting material, which would place the nitro group at the C6 position, while incorporating an iodinated three-carbon synthon in place of glycerol. Despite the versatility of these classical methods, their application for the direct de novo construction of this compound is not well-documented, and the direct functionalization approach remains the more established and practical method.

Skraup Synthesis and its Adaptations for Substituted Anilines and Carbonyl Compounds

The Skraup synthesis, a classic method for quinoline preparation, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of a substituted quinoline like this compound, a substituted aniline would be the logical starting point. For instance, 4-iodo-2-nitroaniline (B1312708) could theoretically be subjected to a Skraup reaction with glycerol. The strong acid and oxidizing conditions are harsh, which can sometimes lead to low yields and side reactions. orgsyn.org

Adaptations of the Skraup reaction often involve replacing glycerol with other α,β-unsaturated aldehydes or their precursors. gfschemicals.com For example, methacrolein (B123484) has been used in a Skraup reaction with 4-amino-3-nitroanisole to produce 6-methoxy-3-methyl-8-nitroquinoline. google.com This suggests that a similar approach with an appropriately substituted aniline and an iodine-containing carbonyl compound could potentially yield the target molecule, though direct examples for this compound are not prevalent in the literature. The versatility of the Skraup synthesis lies in its ability to construct the quinoline core from readily available starting materials. google.com

Doebner-Miller Reaction Variants for Iodo- and Nitro-Quinoline Formation

The Doebner-Miller reaction is another cornerstone in quinoline synthesis, reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org It can be catalyzed by both Lewis and Brønsted acids. wikipedia.org Similar to the Skraup synthesis, one could envision reacting an iodo- and nitro-substituted aniline with an α,β-unsaturated carbonyl compound to form the desired quinoline. The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination pathway. wikipedia.org

A direct application for synthesizing nitroquinoline derivatives involves the classical Skraup-Doebner-Miller reaction. mdpi.com For instance, aniline can be reacted with an aldehyde and pyruvic acid to yield quinoline-4-carboxylic acid derivatives. arabjchem.org The reaction can also be carried out with α,β-unsaturated carbonyl compounds in the presence of hydrochloric acid to produce 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis for the Construction of Substituted Quinolines

The Friedländer synthesis offers a milder alternative for quinoline construction, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.org This method is catalyzed by acids or bases. jk-sci.com To synthesize this compound via this route, one would require a 2-amino-5-nitrobenzaldehyde or ketone and an iodine-containing carbonyl compound. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. wikipedia.org The Friedländer synthesis is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com While specific examples for this compound are scarce, the synthesis of other substituted quinolines, such as 2-methyl-6-nitroquinoline, has been achieved using this method. nih.gov

Exploration of Other Cyclocondensation and Annulation Reactions

Beyond the classical methods, other cyclocondensation and annulation reactions have been explored for the synthesis of quinoline derivatives. One notable modern approach is the direct C-H functionalization. For instance, this compound has been synthesized from 6-nitroquinoline via a metal-free, regioselective C-H iodination. rsc.org This reaction utilizes molecular iodine and an oxidant like tert-butylhydroperoxide (TBHP). rsc.orgrsc.org This method offers a more direct route, avoiding the need to construct the entire quinoline ring.

Another strategy involves the cyclocondensation of o-nitrophenylacetonitrile with Michael acceptors, which can lead to the formation of polysubstituted quinolines. arkat-usa.org Additionally, thiazolo[c]quinolines have been synthesized through the cyclocondensation of carboxylic acids with 3-amino-4-hydroxyquinolines. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of quinoline synthesis, this often involves the use of greener solvents, catalysts, and energy sources.

For instance, a green chemistry approach to the Skraup synthesis has been explored using solketal, a glycerol derivative from the biodiesel industry, as a substitute for glycerol. iipseries.org The use of ionic liquids and microwave irradiation has also been applied to the Skraup reaction to improve efficiency and reduce environmental impact. iipseries.org

In the Doebner-Miller reaction, the use of water as a solvent and a sulfuric acid catalyst represents a step towards greener synthesis. iipseries.org Furthermore, a continuous reaction for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a Ru–Fe/γ-Al2O3 catalyst in an ethanol/water system has been developed, which avoids the use of strong acids and harmful oxidants. rsc.org

The Friedländer synthesis has also been adapted to be more environmentally friendly. For example, Nafion, a solid acid catalyst, has been used under microwave irradiation. jk-sci.com This approach offers advantages such as catalyst recyclability and reduced reaction times.

A notable green method for the synthesis of this compound is the direct iodination of 6-nitroquinoline. A metal-free approach using tert-butylhydroperoxide (TBHP) as an oxidant provides a regioselective C-H functionalization. rsc.org This method avoids the use of harsh metal catalysts.

Comparative Analysis of Synthetic Efficiency, Yields, and Regioselectivity

The choice of synthetic methodology for this compound depends on factors such as yield, efficiency, and regioselectivity.

| Synthetic Method | Starting Materials | Reagents/Conditions | Yield | Regioselectivity | Reference |

| Direct C-H Iodination | 6-Nitroquinoline | I₂, TBHP, DCE, 120 °C | 69% | High (C-3) | amazonaws.com |

| Direct C-H Iodination | 6-Nitroquinoline | I₂, TBHP | 91% | High (C-3) | rsc.org |

| Skraup-type (for related compounds) | 4-Amino-3-nitroanisole | Methacrolein, 110 °C | 50% | N/A for title compound | google.com |

| Friedländer-type (for related compounds) | 2-aminobenzaldehydes/ketones | Ketones, acid/base catalyst | Generally good | Depends on reactants | wikipedia.org |

The direct C-H iodination of 6-nitroquinoline appears to be a highly efficient and regioselective method for preparing this compound, with reported yields as high as 91%. rsc.org This modern approach offers significant advantages over the classical, often harsh, cyclization reactions.

The classical methods like the Skraup and Doebner-Miller reactions, while versatile, can suffer from low yields and lack of regiocontrol, especially with highly substituted precursors. The harsh acidic conditions can also limit their applicability. orgsyn.org The Friedländer synthesis provides a milder alternative, but its efficiency is highly dependent on the specific substrates used.

The regioselectivity of the direct iodination is a key advantage. The reaction specifically targets the C-3 position of the quinoline ring. rsc.orgrsc.org In contrast, achieving specific regioselectivity in the classical cyclization reactions can be challenging and may require carefully designed starting materials.

Chemical Reactivity and Transformation Pathways of 3 Iodo 6 Nitroquinoline

Reactivity Profile of the Quinoline (B57606) Nucleus

The chemical behavior of the quinoline ring in 3-iodo-6-nitroquinoline is significantly influenced by its substituents. The nitro group at the C6 position is strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic aromatic substitution. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. cymitquimica.com

Reactions involving nucleophilic aromatic substitution of hydrogen (SNArH) have been observed in 6-nitroquinoline (B147349), where nucleophiles attack positions that are electronically activated by the nitro group, such as C5. rsc.orgresearchgate.net While the iodine at C3 also possesses a deactivating inductive effect, the dominant electronic influence stems from the C6-nitro group. This group renders the quinoline nucleus electron-poor, predisposing it to reactions with nucleophiles and setting the stage for the specific transformations discussed below. cymitquimica.comrsc.org

Transformations Involving the C3-Iodo Substituent

The carbon-iodine bond at the C3 position is a key site for synthetic modification, enabling the introduction of a wide array of functional groups and molecular fragments.

Aryl halides, particularly those on electron-deficient aromatic systems, can undergo nucleophilic aromatic substitution (SNAr). pressbooks.pub In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the leaving group (in this case, iodide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent elimination of the iodide ion yields the substituted product.

The presence of the electron-withdrawing nitro group on the quinoline ring system makes the this compound scaffold susceptible to such reactions. pressbooks.pubpressbooks.pub Although direct examples for this compound are specific, the principle is well-established for related halo-nitroaromatic compounds. For instance, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles at room temperature. pressbooks.pub The rate of SNAr reactions is highly dependent on the strength of the electron-withdrawing groups and the nature of the nucleophile. In related nitroquinoline systems, nucleophiles such as amines and alkoxides have been shown to displace halide leaving groups.

The C3-iodo group serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. acs.orgtorontomu.ca The relatively weak C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl compounds. Studies on related iodo-quinolines and other iodo-heterocycles demonstrate efficient coupling with various aryl- and heteroarylboronic acids. researchgate.netacs.org

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a method for vinylation of the C3 position.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a powerful method for introducing alkynyl moieties.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl iodide. This method is known for its tolerance of a wide range of functional groups. nih.gov

These reactions allow for the modular construction of complex molecules from the this compound scaffold. The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving iodo-heterocycles, which are analogous to the expected reactivity of this compound.

| Aryl Iodide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-2-formyl-1-tosylpyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 91% | researchgate.net |

| 3-Iodo-2-formyl-1-tosylpyrrole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95% | researchgate.net |

| Iodoferrocene | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good yields | torontomu.ca |

| o-Chloroaniline (via in situ borylation) | Iodoimidazole | (PCy₂tBu)₂PdCl₂ | NaOMe | THF/MeOH | 79.9% (telescoped) | acs.org |

The C3-iodo substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with reducing agents. However, care must be taken to achieve selectivity, as the C6-nitro group is also susceptible to reduction under many of these conditions.

Functional group interconversion can also be accomplished. For example, the Finkelstein reaction, which involves halide exchange, can be used to convert iodoquinolines to other haloquinolines under specific, often metal-catalyzed or photo-induced, conditions. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions at C3 (e.g., Suzuki, Heck, Sonogashira, Stille)

Transformations Involving the C6-Nitro Substituent

The nitro group at the C6 position is not merely a passive electronic director but is also a versatile functional group that can be readily transformed.

One of the most common and synthetically useful transformations of the C6-nitro group is its reduction to a primary amine (amino functionality), yielding 3-iodo-6-aminoquinoline. This reaction introduces a nucleophilic and basic site onto the quinoline ring, opening up further avenues for derivatization, such as diazotization or acylation reactions.

The key challenge in this transformation is chemoselectivity—reducing the nitro group without affecting the C3-iodo substituent. Fortunately, several methods are known to achieve this selectively. The choice of reducing agent is critical. researchgate.net Catalytic hydrogenation over palladium or platinum can sometimes lead to concurrent hydrodehalogenation (loss of the iodine atom). researchgate.net Therefore, chemical reducing agents are often preferred.

Commonly employed methods include the use of tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl in methanol (B129727) or ethanol) or reduction with metallic iron powder in acetic acid. nih.gov These conditions are generally mild enough to leave the C-I bond intact. The reduction of various nitroquinolines to the corresponding aminoquinolines in the presence of halogens has been reported with high efficiency using SnCl₂. nih.gov

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Various Nitroquinolines (with halogen substituents) | SnCl₂, 6M HCl, MeOH, >50 °C | Corresponding Aminoquinolines | Up to 86% | nih.gov |

| 8-Nitroquinoline | (Iodination followed by) Reduction | 3-Iodo-8-aminoquinoline | N/A (part of multi-step synthesis) | researchgate.net |

| 6-Nitroquinoline | Au/CeO₂, HCOONH₄, Ethanol, RT | 6-Aminoquinoline | 99% | unimi.it |

| 4-Chloro-3-nitroacetophenone | Tellurium powder, NaBH₄, EtOH | 4-Chloro-3-aminoacetophenone | 85% | researchgate.net |

Role of the Nitro Group in Activating the Quinoline Ring for Nucleophilic Attack

The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly influences the electronic distribution within the aromatic system of quinoline. numberanalytics.com This strong deactivating effect on the ring is pivotal for facilitating nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.commasterorganicchemistry.com The nitro group activates the quinoline ring towards nucleophilic attack by reducing the electron density, making the carbon atoms more electrophilic. mdpi.com

Nucleophilic addition to the carbon atoms of nitroaromatic compounds like 6-nitroquinoline is a rapid and reversible step that forms a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The stability of this complex is enhanced by the delocalization of the negative charge, a process in which the nitro group plays a crucial role. mdpi.com The presence of electron-withdrawing substituents, particularly the nitro group, is essential for this stabilization. mdpi.com Furthermore, the counterion of the nucleophile, such as a potassium cation, can be attracted by the negatively charged oxygen atoms of the nitro group, potentially influencing the position of the nucleophilic attack. mdpi.comnih.gov

Research on various nitroquinoline derivatives has demonstrated this activation. For instance, studies on the Vicarious Nucleophilic Substitution of Hydrogen (VNS) show that the reaction requires an aromatic hydrogen located in a position ortho or para to the nitro group. mdpi.com This highlights the nitro group's directive and activating influence in nucleophilic substitution reactions. mdpi.com

Reactions with Organometallic Reagents Mediated by the Nitro Group

Organometallic reagents, such as Grignard and organolithium compounds, are strong nucleophiles and bases that can react with nitroaromatic systems in complex ways. utexas.edulibretexts.org The interaction is not always a straightforward substitution of the nitro group or another leaving group. Instead, the reaction pathway can be influenced by the specific structure of the nitroquinoline and the nature of the organometallic reagent.

For example, research on the reaction between aryl Grignard reagents and 5-methoxy-6-nitroquinoline derivatives showed that the reaction's outcome is highly dependent on the other functional groups present on the quinoline ring. researchgate.net When the substrate was a carbostyril derivative, the major products were 6-(arylamino)carbostyrils, indicating a reaction involving the nitro group's transformation. researchgate.net Conversely, when 2-alkoxyquinolines were used as starting materials, the reaction exclusively yielded 5-arylquinolines. researchgate.net This demonstrates a chemodivergent behavior mediated by the interplay between the nitro group and other substituents in reactions with organometallic reagents. researchgate.net

The following table summarizes the observed chemodivergent reactions of 6-nitroquinoline derivatives with Grignard reagents:

| Starting Material | Reagent | Major Product Type | Reference |

| 5-Methoxy-6-nitrocarbostyril | Aryl Grignard | 6-(Arylamino)carbostyril | researchgate.net |

| 2-Alkoxy-5-methoxy-6-nitroquinoline | Aryl Grignard | 5-Aryl-2-alkoxy-quinoline | researchgate.net |

Synergistic Effects of Iodine and Nitro Groups on Reactivity

The simultaneous presence of an iodine atom at the C3 position and a nitro group at the C6 position in this compound creates a molecule with dual reactivity, enabling a variety of selective transformations. The synergy arises from the distinct roles each substituent plays.

The C3-iodo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition by palladium catalysts, initiating cycles for reactions like Suzuki, Sonogashira, and Heck couplings. nih.govresearchgate.net This allows for the introduction of a wide array of aryl, alkynyl, and vinyl groups at the C3 position. For example, the Sonogashira coupling of 6-bromo-3-iodoquinolin-4(1H)-ones demonstrates the preferential reactivity of the C-I bond over a C-Br bond under certain palladium-catalyzed conditions. nih.gov

Meanwhile, the nitro group at C6 powerfully activates the entire quinoline system towards nucleophilic attack, as detailed in section 3.3.2. numberanalytics.commdpi.com This electronic activation also influences the reactivity of the C-I bond in coupling reactions. The electron-withdrawing nature of the nitro group can make the C3 position more electrophilic, potentially facilitating the initial oxidative addition step in palladium catalysis.

This dual functionality allows for sequential or orthogonal synthetic strategies. One could first perform a palladium-catalyzed cross-coupling at the C3-iodo position and then utilize the nitro-activated ring for a subsequent nucleophilic substitution reaction, or vice-versa. The nitro group can also be reduced to an amino group, providing another avenue for functionalization. researchgate.netunimi.it For instance, 6-nitroquinoline can be efficiently reduced to 6-aminoquinoline, a transformation that can be performed while other functional groups, like halogens, remain intact. researchgate.netunimi.it

Control of Chemo- and Regioselectivity in Multi-Substituted Quinoline Transformations

Controlling the chemo- and regioselectivity is crucial when performing reactions on a multi-functionalized molecule like this compound. The choice of reagents and reaction conditions determines which functional group or position on the ring will react.

Chemoselectivity: A primary challenge is the competition between different reaction types, such as nucleophilic aromatic substitution (SNAr) at a halogen-substituted carbon versus Vicarious Nucleophilic Substitution of Hydrogen (VNS) at a C-H position activated by the nitro group. mdpi.com Studies have shown that VNS can often proceed much faster than SNAr of a halogen. mdpi.com In the case of this compound, a nucleophile could potentially attack the hydrogen at C5 (ortho to the nitro group) via a VNS mechanism or engage in a transition-metal-catalyzed reaction at the C3-iodo position. The choice of a nucleophile and base system versus a palladium catalyst and coupling partner would direct the reaction to the desired pathway.

Regioselectivity: The regioselectivity of reactions is governed by the electronic and steric properties of the substituents. nih.gov

Palladium-Catalyzed Cross-Coupling: These reactions are highly regioselective for the C-I bond at the C3 position due to the mechanism of oxidative addition. nih.govresearchgate.net

Nucleophilic Attack: In the absence of a leaving group at an activated position, nucleophilic attack (specifically VNS) is directed to the positions ortho and para to the strongly electron-withdrawing nitro group. mdpi.com For 6-nitroquinoline, this would primarily be the C5 and C7 positions. researchgate.net The presence of the iodo group at C3 might sterically or electronically influence the preference between these sites.

C-H Activation/Arylation: In direct C-H activation reactions, regioselectivity is also dictated by a combination of steric and electronic factors. For instance, in the C-H arylation of nitroquinolines, the observed products can be explained by the electronic effects of the nitro group and the steric hindrance of other substituents. nih.gov

By carefully selecting the reaction type (e.g., Pd-catalyzed coupling vs. nucleophilic substitution), catalysts, and reagents, chemists can selectively functionalize different positions of the this compound core, enabling the synthesis of complex and specifically substituted quinoline derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 6 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-iodo-6-nitroquinoline, both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy, along with two-dimensional techniques, are employed to assign the structure unambiguously.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several distinct signals corresponding to the protons on the quinoline (B57606) ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the nitro group and the iodine atom, as well as the inherent aromaticity of the quinoline system.

Published data for this compound shows characteristic downfield shifts for the protons, indicative of an electron-deficient aromatic system. rsc.orgamazonaws.com The observed signals are: a doublet at approximately 9.22 ppm (J = 2.1 Hz), a doublet at 8.75 ppm (J = 1.9 Hz), a doublet at 8.70 ppm (J = 2.4 Hz), a doublet of doublets at 8.50 ppm (J = 9.2, 2.48 Hz), and a doublet at 8.22 ppm (J = 9.2 Hz). rsc.org Another report provides similar values: a doublet at 9.21 ppm (J = 1.6 Hz), a singlet-like signal at 8.74 ppm, a doublet at 8.69 ppm (J = 2.0 Hz), a doublet of doublets at 8.50 ppm (J₁ = 2.4 Hz, J₂ = 9.2 Hz), and a doublet at 8.21 ppm (J = 9.2 Hz). amazonaws.com

The coupling constants (J values), which describe the interaction between neighboring protons, are crucial for assigning the signals to specific positions on the quinoline ring. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from these spin-spin couplings and provides information about the number of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm rsc.org | Multiplicity rsc.org | Coupling Constant (J) in Hz rsc.org | Chemical Shift (δ) in ppm amazonaws.com | Multiplicity amazonaws.com | Coupling Constant (J) in Hz amazonaws.com |

| H-2 | 9.22 | d | 2.1 | 9.21 | d | 1.6 |

| H-4 | 8.75 | d | 1.9 | 8.74 | s | - |

| H-5 | 8.70 | d | 2.4 | 8.69 | d | 2.0 |

| H-7 | 8.50 | dd | 9.2, 2.48 | 8.50 | dd | J₁ = 2.4, J₂ = 9.2 |

| H-8 | 8.22 | d | 9.2 | 8.21 | d | 9.2 |

d = doublet, dd = doublet of doublets, s = singlet

Carbon (¹³C) NMR Spectroscopy: Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The electron-withdrawing nitro group and the electronegative iodine atom significantly influence the resonance frequencies of the carbons in the quinoline ring.

In the ¹³C NMR spectrum of this compound in CDCl₃, nine distinct signals are observed, corresponding to the nine carbon atoms of the quinoline core. rsc.orgamazonaws.com The reported chemical shifts are δ 159.1, 148.2, 145.9, 145.2, 131.5, 128.6, 123.4, 123.3, and 92.0 ppm. rsc.org Another study reports very similar values: δ 159.1, 148.2, 145.9, 145.2, 131.6, 128.6, 123.4, and 92.1 ppm. amazonaws.com The carbon atom bearing the iodine (C-3) is typically found at a higher field (lower ppm value) due to the "heavy atom effect". bhu.ac.in Conversely, carbons near the electron-withdrawing nitro group (C-6) and the nitrogen atom of the quinoline ring are shifted downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm rsc.org | Chemical Shift (δ) in ppm amazonaws.com |

| C-2 | 159.1 | 159.1 |

| C-8a | 148.2 | 148.2 |

| C-6 | 145.9 | 145.9 |

| C-4 | 145.2 | 145.2 |

| C-7 | 131.5 | 131.6 |

| C-4a | 128.6 | 128.6 |

| C-5 | 123.4 | 123.4 |

| C-8 | 123.3 | Not explicitly separated |

| C-3 | 92.0 | 92.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.netresearchgate.net For this compound, COSY would confirm the connectivity between adjacent protons on the quinoline rings, for instance, between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. researchgate.netresearchgate.net This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC could show correlations from H-2 to C-4 and C-3, and from H-5 to C-7 and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net While more critical for determining stereochemistry in flexible molecules, in a rigid aromatic system like this compound, NOESY can help to confirm through-space proximities between certain protons.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these standard techniques is a routine part of structural confirmation for such compounds. scribd.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic Absorption Bands of Nitro and Iodo Groups

The IR spectrum of this compound displays strong absorption bands that are characteristic of the nitro (NO₂) group. rsc.org The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly prominent. These typically appear in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric). For this compound, a strong band is observed at 1528 cm⁻¹ and another at 1344 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the nitro group, respectively. rsc.org

The carbon-iodine (C-I) stretching vibration is generally weak and occurs at lower frequencies, typically in the range of 600-500 cm⁻¹. Its identification can sometimes be challenging due to overlap with other vibrations in the fingerprint region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) rsc.org |

| Nitro Group (asymmetric stretch) | 1528 |

| Nitro Group (symmetric stretch) | 1344 |

| Quinoline Ring Vibrations | 1631, 1088, 878, 777 |

Analysis of Quinoline Ring Vibrations

The quinoline ring itself gives rise to a complex series of vibrational bands in both the IR and Raman spectra. researchgate.netresearchgate.net These include C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings, which appear in the 1650-1400 cm⁻¹ region. scialert.net For this compound, a band at 1631 cm⁻¹ is noted, which can be attributed to these ring stretching modes. rsc.org

In-plane and out-of-plane bending vibrations of the C-H bonds and deformation modes of the quinoline ring system occur in the fingerprint region (below 1400 cm⁻¹). researchgate.net Bands observed at 1088, 878, and 777 cm⁻¹ in the IR spectrum of this compound are characteristic of these quinoline ring vibrations. rsc.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which can be weak in the IR spectrum. mdpi.com The analysis of these vibrations, often aided by computational calculations, provides a comprehensive picture of the molecule's vibrational framework. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry provide invaluable data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a synthesized compound. In the case of this compound, HRMS analysis using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) has been employed to verify its molecular formula, C₉H₅IN₂O₂. rsc.org

The experimentally determined exact mass is compared against the theoretically calculated mass for the proposed chemical formula. Studies have reported a close correlation between the found and calculated values for the protonated molecule [M+H]⁺, confirming the successful synthesis of this compound. rsc.org

| Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| C₉H₆IN₂O₂⁺ | 300.9474 | 300.9471 | rsc.org |

Fragmentation Pathways and Structural Information from MS/MS Data

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. lcms.cz The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. While detailed MS/MS fragmentation studies for this compound are not extensively published, the fragmentation pathways can be predicted based on the known behavior of related chemical moieties, such as iodoaromatics and nitroaromatics. nist.gov

Upon collision-induced dissociation (CID), the protonated molecular ion of this compound would be expected to undergo several key fragmentation processes:

Loss of Iodine: Homolytic cleavage of the C-I bond is a common pathway for iodoaromatics, which would result in the formation of a radical cation. nist.gov

Loss of the Nitro Group: The nitro group (NO₂) can be lost as a radical. Fragmentation involving the nitro group is a characteristic pathway for nitroaromatic compounds. nih.gov

Sequential Losses: Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline ring structure, which is typical for heterocyclic aromatic compounds. msu.edu

These fragmentation patterns provide confirmatory structural information, complementing the data obtained from HRMS.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is crucial for understanding the material's properties. utah.edu Although a specific crystal structure for this compound has not been detailed in the reviewed literature, the general methodology and the type of information that would be obtained are well-established.

Crystal Structure Determination and Unit Cell Parameters

The first step in X-ray crystallography involves growing a high-quality single crystal of the compound. anton-paar.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected. lcc-toulouse.fr The pattern of diffracted X-rays is used to determine the fundamental repeating block of the crystal, known as the unit cell. uptti.ac.indoitpoms.ac.uk

The unit cell is defined by six lattice parameters: the lengths of the three edges (a, b, c) and the angles between them (α, β, γ). uptti.ac.in These parameters define the crystal system (e.g., monoclinic, orthorhombic, etc.) to which the compound belongs. uomustansiriyah.edu.iq

| Parameter | Description |

|---|---|

| Empirical formula | C₉H₅IN₂O₂ |

| Formula weight | 299.06 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

Bond Lengths, Bond Angles, and Torsional Angles

Once the crystal structure is solved and refined, a complete geometric description of the molecule is obtained. This includes precise measurements of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between two planes, which describes the conformation around a bond). researchgate.net For this compound, this would provide exact values for the C-I, C-N, N-O, and various C-C and C-H bonds within the quinoline framework. This data is fundamental for validating theoretical models and understanding the electronic effects of the iodo and nitro substituents on the quinoline ring system.

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules within a crystal is governed by a network of intermolecular interactions. ias.ac.in Analysis of the crystal structure of this compound would reveal how these molecules pack in the solid state. Given its chemical structure, several types of interactions would be anticipated:

π-π Stacking: The planar aromatic quinoline rings are likely to stack on top of each other, a common feature in the crystal structures of aromatic compounds. rsc.org

Halogen Bonding: The iodine atom can act as a halogen bond donor, potentially forming interactions with the nitrogen atom or the oxygen atoms of the nitro group of a neighboring molecule.

Dipole-Dipole Interactions: The highly polar nitro group would contribute to significant dipole-dipole interactions, influencing the orientation of adjacent molecules.

C-H···O/N Interactions: Weak hydrogen bonds between the hydrogen atoms on the quinoline ring and the oxygen or nitrogen atoms of nearby molecules could also play a role in stabilizing the crystal lattice. nih.gov

Understanding these interactions is key to the field of crystal engineering, which seeks to design new materials with desired properties based on predictable packing motifs. mdpi.com

Computational and Theoretical Investigations of 3 Iodo 6 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 3-Iodo-6-nitroquinoline. rsc.orgnrel.gov These methods allow for the detailed analysis of the molecule's geometry, stability, and electronic features.

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For quinoline (B57606) derivatives, computational methods like DFT are employed to find the conformation with the lowest energy. uantwerpen.be Studies on related nitroaromatic compounds have utilized DFT with functionals like B3LYP and basis sets such as 3-21G* to achieve complete geometry optimization. innovareacademics.in The stability of a molecule is a critical factor, and for quinoline derivatives, computational studies can elucidate their relative thermodynamic stabilities. researchgate.net For instance, in a study of quinoline derivatives, it was found that the conformational space was limited, and the solvent had no significant influence on the structural properties. uantwerpen.be

Table 1: Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Total Energy | Varies with method and basis set |

| Entropy | Calculated from vibrational frequencies |

Note: Specific values for this compound require dedicated calculations.

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energies and Distribution

The electronic structure of a molecule is key to understanding its reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). wikipedia.org The energy and distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons. numberanalytics.com

The HOMO is the orbital from which an electron is most likely to be removed, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting areas prone to nucleophilic attack. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For nitroaromatic compounds, the distribution of HOMO and LUMO can be delocalized over the entire molecule. uantwerpen.beinnovareacademics.in In the case of this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of these orbitals would likely show significant density on the quinoline ring system, influenced by the positions of the iodo and nitro substituents.

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

Note: The exact energy values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.dewolfram.com

Different colors on the MEP surface represent different potential values. Typically, regions of negative potential (colored in shades of red and yellow) are associated with electrophilic reactivity, indicating areas rich in electrons that are attractive to positive charges. uantwerpen.bewolfram.com Conversely, regions of positive potential (colored in blue) correspond to nucleophilic reactivity, signifying electron-deficient areas that can interact with negative charges. uantwerpen.bewolfram.com

For this compound, the MEP surface would likely show a significant negative potential around the nitro group's oxygen atoms, making this region susceptible to electrophilic attack. The nitrogen atom in the quinoline ring could also exhibit a negative potential. uni-muenchen.deresearchgate.net Positive potential regions might be located on the hydrogen atoms of the quinoline ring. researchgate.net This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. nih.gov

Prediction and Validation of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. uantwerpen.beepstem.net These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. epstem.net While experimental data for this compound is available, including ¹H and ¹³C NMR and IR data, theoretical calculations can provide a deeper understanding of the vibrational modes. rsc.org For example, the characteristic stretching frequency of the nitro group (NO₂) is expected around 1528 cm⁻¹. rsc.org

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculated shifts, when compared with experimental values, can aid in the precise assignment of signals to specific atoms in the molecule. nih.gov

Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. researchgate.net This helps in understanding the absorption and emission properties of the compound.

Table 3: Spectroscopic Data Comparison

| Spectrum | Experimental Data (Selected) | Computational Prediction |

|---|---|---|

| ¹H NMR | δ 9.22 (d, J = 2.1 Hz, 1H), 8.75 (d, J = 1.9 Hz, 1H), 8.70 (d, J = 2.4 Hz, 1H), 8.50 (dd, J = 9.2 Hz, 2.48 Hz, 1H), 8.22 (d, J = 9.2 Hz, 1H) rsc.org | Can be calculated using GIAO method. |

| ¹³C NMR | δ 159.1, 148.2, 145.9, 145.2, 131.5, 128.6, 123.4, 123.3, 92.0 rsc.org | Can be calculated using GIAO method. |

| IR (cm⁻¹) | 1631, 1528, 1344, 1088, 878, 777 rsc.org | Can be calculated via vibrational frequency analysis. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of a molecular system. ebsco.comdovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide insights into the conformational changes and dynamic processes that occur over time. ebsco.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the different stable and metastable conformations and the energy barriers between them. uantwerpen.be This is particularly useful for understanding how the molecule might behave in different environments, such as in solution. acs.org MD simulations can reveal the flexibility of the molecule and the dynamic nature of its interactions with surrounding solvent molecules or biological targets. mdpi.comnih.gov

The process involves setting up an initial system, defining the force field that governs the interactions between atoms, and then running the simulation for a specific length of time. ebsco.comacs.org The resulting trajectory provides a detailed movie of the molecular motion, which can be analyzed to understand various dynamic properties. dovepress.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful approach for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including any intermediates and transition states. mdpi.com

For reactions involving this compound, such as nucleophilic substitution or reduction of the nitro group, computational methods can be employed to calculate the activation energies and geometries of the transition states. This information is crucial for understanding the kinetics and feasibility of a reaction.

Techniques like DFT are commonly used to locate transition state structures and calculate their energies. rsc.org Analyzing the vibrational frequencies of the transition state (which should have one imaginary frequency) confirms its identity. epstem.net This level of detailed mechanistic insight is often difficult to obtain experimentally and can guide the design of new synthetic routes or the optimization of reaction conditions. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are computational-statistical tools that mathematically correlate the chemical structure of compounds with their reactivity. researchgate.net These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure and, consequently, its physicochemical properties. For quinoline derivatives, QSRR studies are instrumental in predicting various aspects of their behavior, from chromatographic retention times to reaction kinetics, without the need for extensive empirical testing. researchgate.netacs.org

The development of a QSRR model involves calculating a set of numerical parameters, known as molecular descriptors, that quantify different aspects of a molecule's structure. These descriptors are then used to build a mathematical equation that links them to an observed measure of reactivity. researchgate.net

General Approaches in QSRR for Quinoline Derivatives

Research into the QSRR of quinoline derivatives has employed several methodologies to establish reliable predictive models. These approaches often investigate the relationships between the molecular structure of quinoline compounds and their retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), which serves as a proxy for their physicochemical reactivity and lipophilicity. researchgate.net

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a single reactivity endpoint and multiple molecular descriptors. researchgate.net

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. researchgate.netresearchgate.net It is used to build predictive models for retention times based on compound properties and chromatographic conditions. acs.org

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain, capable of capturing complex relationships between descriptors and reactivity. mdpi.com

These models are validated internally and externally to ensure their robustness and predictive power. researchgate.netmdpi.com For instance, a study on quinoline derivatives active against Plasmodium falciparum developed 2D and 3D-QSAR (a subset of QSRR focused on biological activity) models with high predictive capacities, demonstrating the utility of these approaches. mdpi.com

Key Molecular Descriptors in Quinoline QSRR

The selection of appropriate molecular descriptors is a critical step in building an accurate QSRR model. For quinoline derivatives, a variety of descriptors have been shown to be significant. These can be broadly categorized as physicochemical, geometrical, and electronic.

Physicochemical Descriptors: These describe properties like lipophilicity (log P), polarizability, and molecular volume. Studies have shown that the introduction of functional groups and substituents to the quinoline nucleus leads to an increase in molecular volume and polarizability, while the lipophilicity and dipole moment vary depending on the nature and position of the substituent. researchgate.net

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moments and energies of frontier molecular orbitals (HOMO and LUMO). Density Functional Theory (DFT) calculations are frequently used to obtain these descriptors, providing insights into charge distribution via Molecular Electrostatic Potential (MEP) surfaces and local reactivity via Fukui functions. researchgate.net

For a series of 6-nitroquinolone-3-carboxylic acid derivatives, a QSAR study revealed that van der Waals volume and Sanderson electronegativity were the most influential properties affecting their antimycobacterial activity. researchgate.net Similarly, for polycyclic aromatic compounds, which share structural similarities with the quinoline core, descriptors like molecular weight and various 3D-MoRSE and RDF descriptors have proven significant in predicting retention times. mdpi.com

Application to this compound

While specific QSRR studies focusing solely on this compound are not extensively documented in the literature, the principles and descriptors established for other substituted quinolines can be applied to predict its reactivity. The presence of the iodo group at the 3-position and the nitro group at the 6-position will significantly influence its molecular properties.

Effect of the Nitro Group: The nitro group is a strong electron-withdrawing group. This will significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The nitro group also increases the polarity and can participate in hydrogen bonding, affecting its interaction with polar solvents and surfaces. In related 6-nitroquinolone structures, electronic properties have been shown to be key determinants of biological activity. researchgate.net

A hypothetical QSRR model for this compound would need to incorporate descriptors that can quantify these effects.

Table 1: Key Descriptor Types and Their Relevance to this compound

| Descriptor Category | Specific Descriptors | Predicted Influence on this compound |

| Physicochemical | log P (Lipophilicity), Molecular Weight, Polarizability | The nitro group likely decreases lipophilicity, while the iodo group increases it. High molecular weight and polarizability due to iodine. researchgate.net |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Strong electron-withdrawing nitro group lowers LUMO energy, increasing reactivity towards nucleophiles. Significant dipole moment expected. researchgate.net |

| Steric/Geometrical | van der Waals Volume, Surface Area, %Vbur | The bulky iodo group at position 3 creates significant steric hindrance, which can be quantified by descriptors like buried volume (%Vbur). researchgate.netchemrxiv.org |

| Topological | Connectivity Indices, Ring Descriptors | These describe the atomic connectivity and topology, which are fundamental to the quinoline core structure. mdpi.com |

Table 2: Example QSRR Model Parameters for Quinoline Derivatives

This table presents hypothetical data based on findings for various quinoline derivatives to illustrate how descriptors correlate with a reactivity measure (e.g., a normalized reaction rate or retention factor).

| Compound | log P | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Reactivity (Arbitrary Units) |

| Quinoline | 2.03 | -0.85 | 128.5 | 1.00 |

| 6-Nitroquinoline (B147349) | 1.85 | -2.54 | 145.2 | 2.50 |

| 3-Iodoquinoline (B1589721) | 3.10 | -1.10 | 150.8 | 1.25 |

| This compound | 2.92 (Est.) | -2.80 (Est.) | 167.5 (Est.) | 3.15 (Est.) |

Note: The values for this compound are estimated for illustrative purposes based on the expected electronic and steric contributions of the iodo and nitro substituents, drawing from general principles observed in QSRR studies of related quinolines. researchgate.netresearchgate.net

By building QSRR models that incorporate these types of descriptors, it becomes possible to predict the reactivity of this compound in various chemical environments. For example, its retention time in chromatography, its potential as a substrate in catalytic reactions, or its affinity for a biological target could be estimated. These predictive models serve as a powerful guide for designing experiments and prioritizing compounds in synthetic chemistry and drug discovery. acs.orgchemrxiv.org

Applications of 3 Iodo 6 Nitroquinoline in Advanced Organic Synthesis

Building Blocks for the Construction of Diverse Nitrogen-Containing Heterocycles

3-Iodo-6-nitroquinoline serves as a fundamental building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. kit.edu The reactivity of the carbon-iodine bond is central to its utility, enabling the application of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of new carbon-carbon and carbon-nitrogen bonds, which are pivotal steps in the assembly of more elaborate heterocyclic systems. mdpi.comrsc.org

Key reactions leveraging this compound include:

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl iodide with various primary or secondary amines. organic-chemistry.org This is a direct method for synthesizing 3-aminoquinoline (B160951) derivatives, which are precursors to fused heterocyclic systems like imidazo[4,5-c]quinolines or pyrrolo[2,3-c]quinolines. The reaction is known for its broad substrate scope and functional group tolerance. beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: By reacting this compound with aryl- or heteroarylboronic acids, a new C-C bond is formed, yielding 3-aryl- or 3-heteroaryl-6-nitroquinolines. nih.govmit.edu These products can undergo subsequent intramolecular cyclization reactions, often triggered by the reduction of the nitro group to an amine, to generate novel polyheterocyclic scaffolds.

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl substituent at the C-3 position. nrochemistry.comorganic-chemistry.org The resulting 3-alkynyl-6-nitroquinolines are versatile intermediates that can participate in various cyclization reactions, such as 6-endo-dig cyclizations, to form fused ring systems like pyrano[4,3-b]quinolines. informahealthcare.commdpi.com

Furthermore, the nitro group at the C-6 position can be readily reduced to an amino group (6-amino-3-iodoquinoline). This amino group can then be used in condensation reactions with diketones or other bifunctional reagents to construct additional heterocyclic rings fused to the quinoline (B57606) core, such as quinoxalines. kit.edu

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Resulting Intermediate | Potential Heterocycles |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | C-N | 3-Amino-6-nitroquinolines | Imidazoquinolines, Pyrroloquinolines |

| Suzuki-Miyaura Coupling | Boronic Acids (R-B(OH)₂) | C-C | 3-Aryl-6-nitroquinolines | Fused polyheterocyclic systems |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C (sp) | 3-Alkynyl-6-nitroquinolines | Pyranoquinolines, Furoquinolines |

Precursors for the Synthesis of Complex Polycyclic Aromatic and Heteroaromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues is a significant area of chemical research, driven by their applications in materials science and medicinal chemistry. bts.govwikipedia.orguhmreactiondynamics.org this compound is an excellent precursor for these systems due to its capacity to undergo sequential, regioselective functionalization.

The C-3 iodo group acts as a primary site for building out the molecular framework. For instance, a Sonogashira coupling can be employed to attach a phenylacetylene (B144264) group, followed by an intramolecular cyclization to form a benzo[c]acridine skeleton. Similarly, a Suzuki coupling with naphthaleneboronic acid can serve as the initial step in constructing even larger, more complex fused systems.

A notable example of this application is in the synthesis of quindoline, a polycyclic heteroaromatic compound. Methodologies have been developed where 3-iodoquinoline (B1589721) derivatives undergo reactions such as the Buchwald-Hartwig amination as a key step in constructing the final fused ring system. thieme-connect.com The strategic use of cross-coupling reactions allows for the controlled, stepwise assembly of these intricate structures.

The general strategy often involves:

Initial C-C or C-N bond formation at the C-3 position using the iodo group.

Modification of the nitro group at C-6, typically reduction to an amine.

Intramolecular cyclization between the newly introduced substituent at C-3 and the amine at C-6 (or another reactive site) to close the new ring and form the polycyclic system.

This stepwise approach provides a high degree of control over the final structure, enabling the synthesis of specifically designed polycyclic molecules.

Table 2: Synthetic Strategy for Polycyclic Systems from this compound

| Step | Reaction Type | Purpose | Example Intermediate |

| 1 | Suzuki or Sonogashira Coupling | Extend the carbon framework at C-3 | 6-Nitro-3-(2-aminophenyl)quinoline |

| 2 | Nitro Reduction (e.g., with SnCl₂) | Generate a reactive amino group at C-6 | 3-(2-Aminophenyl)quinoline-6-amine |

| 3 | Intramolecular Cyclization | Form a new fused ring | Indolo[3,2-b]quinoline derivative |

Intermediates in the Design and Synthesis of Advanced Functional Materials

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives often exhibit significant biological activity. nih.gov By using this compound as a starting material, chemists can synthesize novel compounds for evaluation as potential therapeutic agents or as functional materials for other applications.

The functionalization at the C-3 and C-6 positions allows for the fine-tuning of the molecule's steric and electronic properties. This is crucial for optimizing interactions with biological targets or for achieving desired photophysical properties in materials science. For example, the introduction of various substituents via cross-coupling reactions can lead to new iodo-quinoline derivatives with potential antimicrobial or anticancer properties. nih.gov

In materials science, quinoline-based compounds are explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. kit.edu The extended π-conjugated systems that can be built from this compound are essential for these properties. The nitro group, being strongly electron-withdrawing, and the potential to introduce electron-donating groups via coupling reactions, allows for the creation of donor-acceptor molecules with tailored electronic characteristics.

Role in Ligand Design for Organometallic Catalysis

The design of ligands is a cornerstone of organometallic chemistry, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. wiley.comnumberanalytics.com this compound provides an excellent and largely untapped scaffold for the creation of novel ligands for catalysis.

The quinoline nitrogen atom itself is a Lewis basic site capable of coordinating to a metal center. The true potential of this scaffold lies in introducing a second coordinating group at the C-3 position to create bidentate or "pincer" ligands. This can be readily achieved through the cross-coupling reactions discussed previously.

A hypothetical, yet highly feasible, synthetic route illustrates this potential:

A Suzuki-Miyaura coupling between this compound and 2-pyridylboronic acid would yield 3-(2-pyridyl)-6-nitroquinoline . This molecule contains a bipyridine-like N,N-coordination motif, which is one of the most common and effective ligand types in coordination chemistry and catalysis.

Similarly, a Buchwald-Hartwig amination with 2-(diphenylphosphino)aniline (B1366319) could install a phosphine (B1218219) group, leading to a P,N-type ligand.

These newly synthesized ligands can then be complexed with various transition metals, such as palladium, rhodium, or ruthenium, to generate catalysts for a wide range of organic transformations, including hydrogenation, cross-coupling, and C-H activation reactions. researchgate.nettorontomu.ca The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be further tuned by modifying or replacing the nitro group at the C-6 position. This modularity makes this compound a promising platform for developing new generations of tailor-made catalysts.

Future Research Directions for 3 Iodo 6 Nitroquinoline

Development of More Sustainable and Atom-Economical Synthetic Methodologies